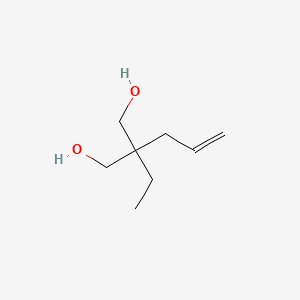
1,3-Propanediol, 2-ethyl-2-(2-propen-1-yl)-
Overview
Description
“1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-” is also known by other names such as Ethriol, Ethyltrimethylolmethane, Etriol, Ettriol, Hexaglycerine, Propane, 1,1,1-tris(hydroxymethyl)-, Trimethylolpropane, TMP, and others . It has a molecular formula of C6H14O3 and a molecular weight of 134.1736 .
Molecular Structure Analysis
The molecular structure of “1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-” is available as a 2D Mol file .Physical And Chemical Properties Analysis
“1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-” is a colorless viscous liquid that is miscible with water . It has a molecular weight of 134.1736 .Scientific Research Applications
Antimicrobial Properties
2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol: exhibits promising antimicrobial potential. Among its derivatives, compounds 1a and 1b have demonstrated good antimicrobial activity .
Chiral Synthesis and Asymmetric Catalysis
The chiral center in this compound opens up possibilities for asymmetric synthesis. Investigating its enantioselective reactions could lead to valuable applications in pharmaceuticals and fine chemicals .
Safety and Hazards
properties
IUPAC Name |
2-ethyl-2-prop-2-enylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-8(4-2,6-9)7-10/h3,9-10H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMSJXAOPCOVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=C)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol, 2-ethyl-2-(2-propen-1-yl)- | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



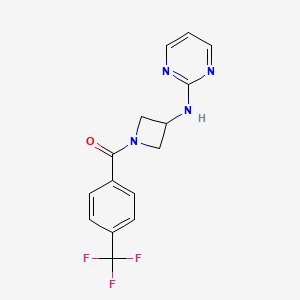
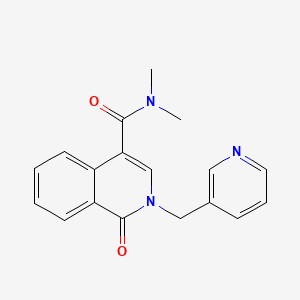
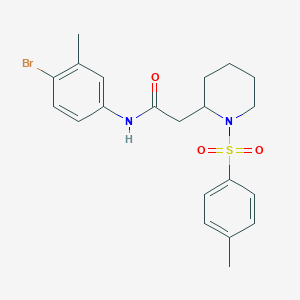
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)
![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)

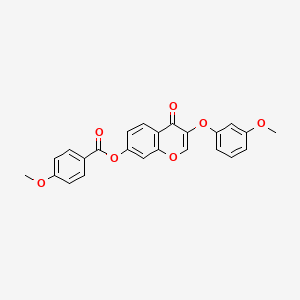
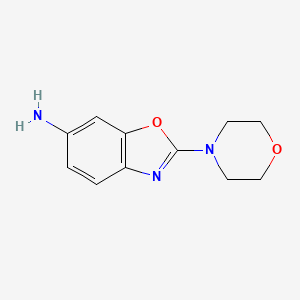
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)


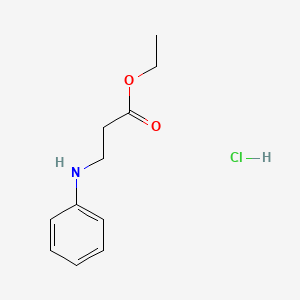
![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)